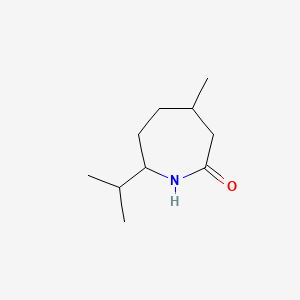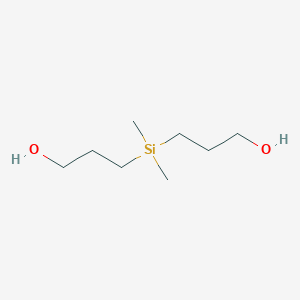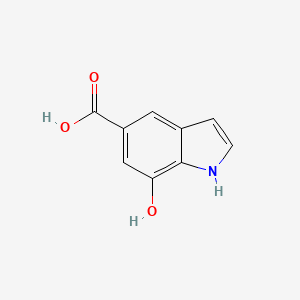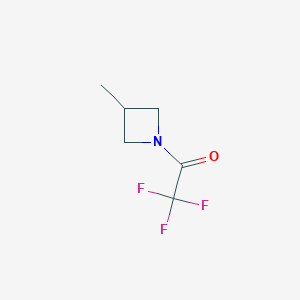
2-Methyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield imidazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and as a precursor to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways.
Metabolic Pathways: Participates in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid.
Histamine: A biologically active amine derived from histidine.
Uniqueness
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring, which can influence its biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
56217-49-3 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-methyl-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-3-5(10-4)2-6(8)7(11)12/h3,6H,2,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
QNNKCRYTUGINFA-LURJTMIESA-N |
Isomerische SMILES |
CC1=NC=C(N1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=NC=C(N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)










